molecular formula C23H21FN2O3S B2555405 2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 942006-54-4

2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2555405
CAS RN: 942006-54-4
M. Wt: 424.49
InChI Key: XJJHNHPQRPWZFV-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit certain enzymes, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Applications in Heterocycle Formation

2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide plays a role in the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries. A study reported the synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. This process led to the efficient synthesis of monofluorinated alkenes, 4-fluoroisoquinolin-1(2H)-ones, 5-fluoropyridin-2(1H)-ones, and gem-difluorinated dihydroisoquinolin-1(2H)-ones, demonstrating the compound's utility in creating complex fluorinated structures (Wu et al., 2017).

Imaging Applications

Fluorine-18-labeled benzamide analogs, including structures related to this compound, have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios in mouse models, highlighting their potential for imaging applications in oncology (Tu et al., 2007).

Fluorescence Studies and Hybridization Applications

Novel fluorophores related to this compound have been synthesized and evaluated for their fluorescence in various solvents and aqueous solutions. These fluorophores have been used for labeling nucleosides and subsequently oligodeoxyribonucleotides, showing good fluorescence signals and higher hybridization affinity than unlabelled counterparts. This indicates the compound's potential in bioanalytical applications, particularly in fluorescence-based assays and studies (Singh & Singh, 2007).

Antimicrobial Potential

Compounds structurally related to this compound have been explored for their antimicrobial properties. Novel quinazolinones and thiazolidinone motifs containing fluorine have been synthesized and evaluated against a range of Gram-positive and Gram-negative bacteria as well as fungi. These studies suggest that fluorinated benzamide derivatives could serve as a basis for developing new antimicrobial agents (Desai et al., 2013).

properties

IUPAC Name

2-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-8-11-19(12-9-16)30(28,29)26-14-4-5-17-15-18(10-13-22(17)26)25-23(27)20-6-2-3-7-21(20)24/h2-3,6-13,15H,4-5,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJHNHPQRPWZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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